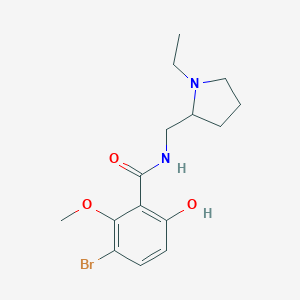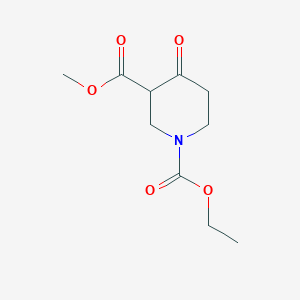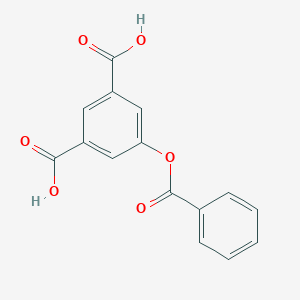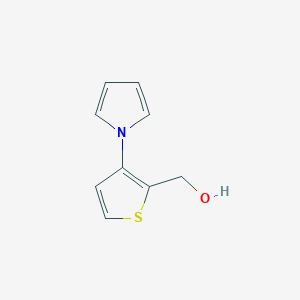
Dimethyl 3-iodophthalate
Vue d'ensemble
Description
Synthesis Analysis
Dimethyl phthalate derivatives, including dimethyl 3-iodophthalate, are synthesized through esterification processes where phthalic acid reacts with methanol. These reactions can yield various substituted dimethyl phthalates, depending on the specific reactants and conditions used. The optimized geometrical parameters and vibrational assignments of dimethyl phthalate have been extensively studied, providing insights into the most stable conformations and molecular structures of these compounds (Nageswari et al., 2019).
Molecular Structure Analysis
The molecular structure of dimethyl 3-iodophthalate and related compounds has been analyzed through various techniques, including X-ray crystallography and spectroscopy. These studies reveal that the methyl carboxylate moieties can be either tilted or perfectly planar with respect to the benzene ring, influencing the compound's overall molecular geometry and intermolecular interactions. Specifically, the presence of iodine contributes to unique supramolecular aggregation patterns, supported by hydrogen bonding and π–π interactions, which are crucial for understanding the compound's physical and chemical behavior (Hauptvogel et al., 2018).
Applications De Recherche Scientifique
Dye-Sensitized Solar Cells : Triazole dendrimers with dimethyl isophthalate surface groups significantly improve power conversion efficiency and voltage in dye-sensitized solar cells (Rajakumar et al., 2010).
Brain Scanning Agents : Iodine-313 labeled centrally acting drugs, including derivatives of dimethyl phthalate, show potential as brain scanning agents in nuclear medicine (Braun et al., 1977).
Toxicity Analysis : Dimethyl phthalate (DMP) interacts with trypsin in vitro, leading to inhibition of trypsin activity and causing fluorescence quenching and conformational changes. This suggests potential toxicity to the human body (Wang et al., 2015).
Wastewater Treatment : Microwave irradiation enhances the decomposition of dimethyl phthalate using Fe@Fe2O3 nanowires supported on activated carbon, benefiting wastewater treatment and drinking water purification (Chen et al., 2012).
Crystal Structure Analysis : Studies on the crystal structures of dimethyl isophthalates, such as dimethyl 5-iodoisophthalate, reveal molecular frameworks that contribute to the understanding of their physical and chemical properties (Hauptvogel et al., 2018).
Chemical Stability and Reactions : Research on dimethyl phthalate (DMP) reveals insights into its chemical stability and reaction preferences, indicating its potential utility in various chemical processes (Nageswari et al., 2019).
Flame Retardants : Boronic acids combined with dimethyl terephthalate derivatives show significant reduction in heat release, suggesting their use as potential flame retardants for thermoplastic polyurethanes (Benin et al., 2012).
Plastic Degradation : Fusarium species from mangrove sediment can effectively degrade dimethyl phthalate isomer esters in plastics, reducing environmental health risks (Luo et al., 2009).
Propriétés
IUPAC Name |
dimethyl 3-iodobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNMLTNBMOVVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368107 | |
| Record name | DIMETHYL 3-IODOPHTHALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-iodophthalate | |
CAS RN |
102928-38-1 | |
| Record name | DIMETHYL 3-IODOPHTHALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



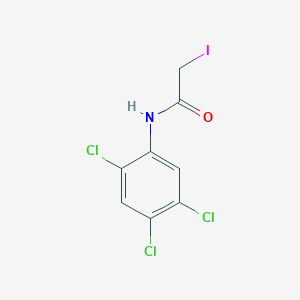
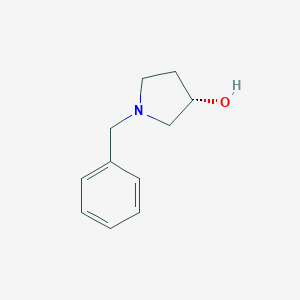
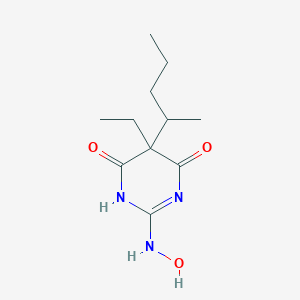
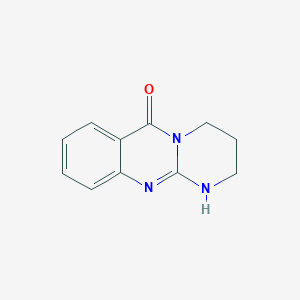
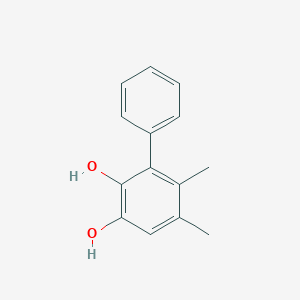
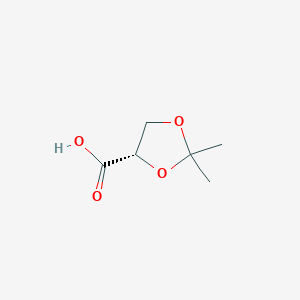
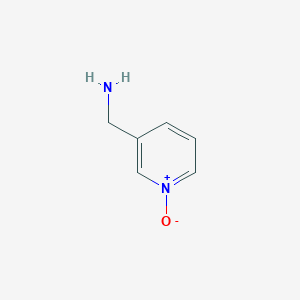
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
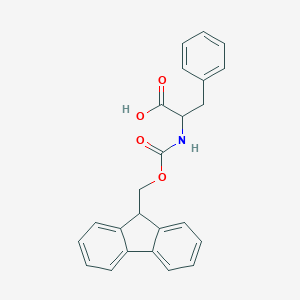
![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)
